molecular formula C₁₆H₁₉D₄NO₆ B1163076 Monocrotaline-d4

Monocrotaline-d4

Cat. No.: B1163076
M. Wt: 329.38
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monocrotaline-d4 is a deuterium-labeled isotopologue of Monocrotaline, a toxic pyrrolizidine alkaloid isolated from Crotalaria plant species . This compound is supplied as a reference material for use in analytical testing and research, including applications such as identification and purity assays . The deuterated form is particularly valuable for use as an internal standard in mass spectrometry-based analytical techniques, where it aids in the precise quantification and tracking of the parent compound, Monocrotaline, in complex biological samples . In preclinical research, Monocrotaline is well-established for creating experimental models of pulmonary arterial hypertension (PAH) in rats . A single injection of Monocrotaline in rodents is metabolized in the liver to toxic pyrrole derivatives, leading to pathological changes that include pulmonary vascular remodeling, endothelial dysfunction, and right ventricle hypertrophy, which are key characteristics of human PAH . The Monocrotaline-induced PAH model is a validated, reproducible, and widely used system for investigating disease mechanisms and evaluating the efficacy of potential therapeutic interventions . This compound is for research use only in a laboratory setting and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C₁₆H₁₉D₄NO₆

Molecular Weight

329.38

Synonyms

(3R,4R,5R,13aR,13bR)-4,5,8,10,12,13,13a,13b-Octahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione-d4;  (13α,14α)-14,19-dihydro-12,13-dihydroxy-20-Norcrotalanan-11,15-dione-d4;  (-)-Monocrotaline-d4;  Monoc

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Retrorsine

Structural Similarities and Differences: Retrorsine (CAS: 480-54-4) is another hepatotoxic PA with the molecular formula C₁₈H₂₅NO₆ (MW: 351.4 g/mol). Both compounds share a pyrrolizidine core but differ in side-chain substitutions. Monocrotaline contains a 12-membered macrocyclic diester, whereas Retrorsine has an 11-membered ring with hydroxyl and methyl groups.

Functional Contrast :

  • Toxicity: Monocrotaline induces pulmonary hypertension in rodents, while Retrorsine primarily causes hepatotoxicity.
  • Applications: Retrorsine is used to study liver damage, whereas Monocrotaline-d4 is employed in metabolic tracing due to its isotopic labeling .

Senecionine

Structural Similarities and Differences: Senecionine (CAS: 130-01-8, C₁₈H₂₅NO₅, MW: 335.4 g/mol) shares the pyrrolizidine backbone but lacks the macrocyclic ring present in Monocrotaline. Instead, it features a necine base esterified with senecic acid.

Functional Contrast :

  • Bioactivation: Senecionine’s pneumotoxicity is mediated by cytochrome P450, similar to Monocrotaline, but its metabolic pathway involves distinct reactive intermediates.
  • Analytical Use: Senecionine lacks a deuterated counterpart widely used in assays, limiting its utility as an internal standard compared to this compound .
Table 1: Structural Comparison of this compound with Retrorsine and Senecionine
Compound Molecular Formula Molecular Weight (g/mol) Core Structure Primary Application
This compound C₁₆H₁₉D₄NO₆ 329.4 Macrocyclic diester LC-MS internal standard
Retrorsine C₁₈H₂₅NO₆ 351.4 11-membered diester Hepatotoxicity studies
Senecionine C₁₈H₂₅NO₅ 335.4 Necine base ester Pneumotoxicity research

Comparison with Functionally Similar Compounds

Digoxin-d3

Functional Similarities: Digoxin-d3 (a deuterated cardiac glycoside) is another isotopologue used as an internal standard in LC-MS, analogous to this compound. Both compounds improve assay accuracy by reducing matrix effects.

Contrast :

  • Deuterium Position: Digoxin-d3 has three deuterium atoms on the lactone ring, whereas this compound’s deuterium is likely on alkyl side chains.
  • Therapeutic Class: Digoxin-d3 is used in cardiology, while this compound focuses on toxicology .

Thiazolidinone Derivatives (e.g., Compound 6m, 6n, 6o)

Structural and Functional Differences: Compounds such as 6m, 6n, and 6o (synthesized in ) feature thiazolidinone and quinazolinone rings, which are structurally unrelated to pyrrolizidine alkaloids. These synthetic derivatives are designed for antimicrobial or anticancer activity, contrasting with this compound’s role in analytical chemistry .

Table 2: Functional Comparison with Deuterated Standards
Compound Molecular Formula Molecular Weight (g/mol) Application Deuterium Position
This compound C₁₆H₁₉D₄NO₆ 329.4 PA toxicity assays Alkyl side chains
Digoxin-d3 C₄₁H₆₁D₃O₁₄ 784.02 Cardiac glycoside quantification Lactone ring

Q & A

Q. What is the role of Monocrotaline-d4 in quantitative mass spectrometry, and how should its use be validated in analytical workflows?

this compound, a deuterated analog of monocrotaline, is primarily employed as an internal standard to correct for matrix effects and instrument variability in LC-MS/MS analyses. Methodological validation requires assessing its deuterium incorporation efficiency (via <sup>2</sup>H-NMR), chromatographic separation from the non-deuterated analyte, and stability under experimental conditions (e.g., temperature, pH). Researchers should perform spike-and-recovery experiments in representative matrices (e.g., plasma, tissue homogenates) to confirm consistent recovery rates (90–110%) and linear dynamic ranges .

Q. How can researchers ensure the isotopic purity of this compound, and what analytical techniques are critical for its characterization?

Isotopic purity (>98% deuterium incorporation) must be verified using high-resolution mass spectrometry (HRMS) and <sup>2</sup>H-NMR to detect potential protiated contaminants. Chromatographic separation (e.g., reverse-phase HPLC) should demonstrate baseline resolution between Monocrotaline and this compound. Stability studies under storage conditions (-80°C) should include periodic purity checks via UV-Vis spectroscopy and LC-MS to monitor degradation .

Q. What are the best practices for incorporating this compound into pharmacokinetic studies to ensure reproducibility?

Researchers should pre-validate the internal standard’s compatibility with the biological matrix by testing for ion suppression/enhancement using post-column infusion. Calibration curves must span expected physiological concentrations (e.g., 1–1000 ng/mL), with quality controls (QCs) at low, medium, and high levels. Intra- and inter-day precision (CV <15%) and accuracy (85–115%) should be documented. Cross-validate results across multiple analytical batches to minimize batch effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound recovery rates between in vitro and in vivo models?

Inconsistent recovery often stems from matrix complexity (e.g., protein binding in plasma) or enzymatic degradation in vivo. To address this:

  • Perform protein precipitation or solid-phase extraction (SPE) optimization for in vivo samples.
  • Use stable isotope-labeled internal standards (SIL-IS) with identical extraction efficiency to the analyte.
  • Apply normalization algorithms (e.g., batch correction) to adjust for systemic variability. Contradictory data should be analyzed using Bland-Altman plots or Deming regression to identify bias sources .

Q. What experimental designs mitigate isotopic interference when using this compound in metabolic pathway studies?

Deuterium isotope effects (e.g., altered enzyme kinetics due to C-D bond stability) can skew metabolic flux measurements. Strategies include:

  • Validating metabolic stability via time-course incubations with liver microsomes.
  • Comparing results with non-deuterated controls to quantify isotopic bias.
  • Using complementary techniques (e.g., <sup>13</sup>C-labeled tracers) to cross-validate pathway activity .

Q. How should researchers optimize this compound protocols for cross-disciplinary applications (e.g., toxicology vs. pharmacology)?

Tailor extraction methods to the target matrix:

  • Toxicology : Prioritize sensitivity for low-abundance metabolites in tissues; use SPE with hydrophilic-lipophilic balance (HLB) cartridges.
  • Pharmacology : Focus on high-throughput plasma analyses; automate sample preparation with 96-well plate formats. Document method robustness using factorial design experiments (e.g., varying pH, solvent ratios) to identify critical parameters .

Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s stability in long-term studies?

Apply mixed-effects models to account for repeated measurements and inter-subject variability. Use survival analysis (e.g., Kaplan-Meier curves) to model degradation rates under different storage conditions. For multivariate datasets, principal component analysis (PCA) can isolate stability-influencing factors (e.g., temperature fluctuations, freeze-thaw cycles) .

Methodological Guidelines

  • Data Presentation : Report raw and normalized data in supplementary tables, with processed data (e.g., fold-changes, AUC values) in main figures. Use error bars representing SEM or 95% confidence intervals .
  • Ethical Reporting : Disclose all method modifications and potential conflicts (e.g., vendor-specific column biases) in the "Methods" section to ensure reproducibility .
  • Literature Integration : Compare results with prior studies using forest plots or meta-analysis frameworks, highlighting concordance or discordance in isotopic tracer applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.